molecular formula C19H14N6O B10921507 2-[(4-Biphenylyloxy)methyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-[(4-Biphenylyloxy)methyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10921507
M. Wt: 342.4 g/mol
InChI Key: FIZLFBHQFKFLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-[(4-Biphenylyloxy)methyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[(4-Biphenylyloxy)methyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Additionally, as a ligand for adenosine receptors, it modulates receptor activity by binding to the receptor’s active site, influencing various signaling pathways .

Properties

Molecular Formula

C19H14N6O

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(4-phenylphenoxy)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H14N6O/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)26-11-17-22-19-16-10-21-23-18(16)20-12-25(19)24-17/h1-10,12H,11H2,(H,21,23)

InChI Key

FIZLFBHQFKFLCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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